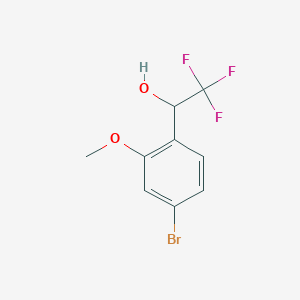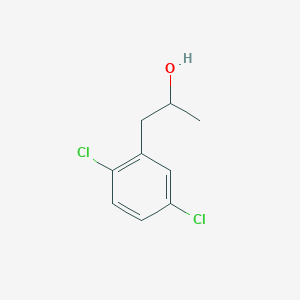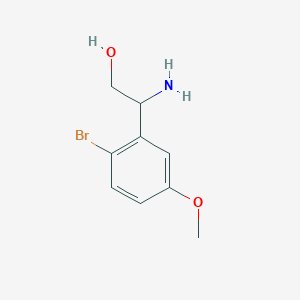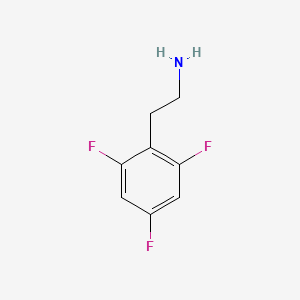
4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to a benzyl alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves multiple steps, starting with the appropriate benzyl alcohol derivative. The reaction conditions often involve the use of N-bromosuccinimide (NBS) for bromination and a suitable trifluoromethylating agent under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: De-brominated benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in biological systems . The bromine and methoxy groups may also contribute to the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methoxybenzyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Methoxy-alpha-(trifluoromethyl)benzyl Alcohol:
4-Bromo-alpha-(trifluoromethyl)benzyl Alcohol: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of bromine, methoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a potential candidate for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H8BrF3O2 |
|---|---|
Molekulargewicht |
285.06 g/mol |
IUPAC-Name |
1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8BrF3O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI-Schlüssel |
FQHBAPWWGJTMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Br)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)

![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)











